![molecular formula C29H28ClF2N3O2S B1663737 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Overview
Description
SAG 21k, also known by its chemical name 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, is a potent activator of the Hedgehog signaling pathway. This compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool in scientific research, particularly in the study of cartilage regeneration .
Mechanism of Action
Target of Action
SAG 21k, also known as 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, is a potent activator of the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis.
Mode of Action
SAG 21k interacts with the Hedgehog signaling pathway, leading to its activation
Biochemical Pathways
Upon activation by SAG 21k, the Hedgehog signaling pathway can influence various downstream effects. These effects include cell proliferation, differentiation, and survival, which are critical processes in both development and disease .
Pharmacokinetics
SAG 21k is orally bioavailable and brain penetrant This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system
Result of Action
The activation of the Hedgehog signaling pathway by SAG 21k can lead to various molecular and cellular effects. These effects are context-dependent and can vary based on the specific cell type and physiological or pathological state .
Biochemical Analysis
Biochemical Properties
SAG 21k plays a significant role in biochemical reactions by activating the Hedgehog signaling pathway . It interacts with the Smoothened receptor (Smo), a protein that plays a crucial role in the Hedgehog signaling pathway .
Cellular Effects
The effects of SAG 21k on various types of cells and cellular processes are profound. It influences cell function by modulating the Hedgehog signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of SAG 21k involves its interaction with the Smoothened receptor (Smo). By activating Smo, SAG 21k can exert its effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable and orally bioavailable, suggesting it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in activating the Hedgehog signaling pathway, it likely interacts with enzymes and cofactors involved in this pathway .
Preparation Methods
The synthesis of SAG 21k involves several steps, starting with the preparation of the core benzo[b]thiophene structure. The synthetic route typically includes:
Formation of the benzo[b]thiophene core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The chloro, difluoro, and methoxy groups are introduced through various substitution reactions.
Coupling reactions: The final step involves coupling the benzo[b]thiophene core with the pyridinyl and cyclohexyl groups using reagents like palladium catalysts.
Industrial production methods for SAG 21k are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
SAG 21k undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the benzo[b]thiophene core.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Coupling Reactions: Palladium-catalyzed coupling reactions are frequently used to attach various functional groups to the core structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
SAG 21k has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway.
Biology: SAG 21k is employed in research on cell differentiation and tissue regeneration.
Medicine: The compound is investigated for its potential therapeutic applications in regenerative medicine, particularly for cartilage repair.
Industry: SAG 21k is used in the development of new drugs targeting the Hedgehog signaling pathway
Comparison with Similar Compounds
SAG 21k is unique in its ability to cross the blood-brain barrier and its high potency as a Hedgehog signaling activator. Similar compounds include:
CUR61414: Another Hedgehog signaling activator with different structural features.
SANT-1: A compound that inhibits the Hedgehog pathway, providing a contrast to SAG 21k’s activating properties.
Triparanol: A compound with similar biological activity but different chemical structure
Properties
IUPAC Name |
3-chloro-4,7-difluoro-N-[(2-methoxy-5-pyridin-4-ylphenyl)methyl]-N-[4-(methylamino)cyclohexyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClF2N3O2S/c1-33-20-4-6-21(7-5-20)35(29(36)28-26(30)25-22(31)8-9-23(32)27(25)38-28)16-19-15-18(3-10-24(19)37-2)17-11-13-34-14-12-17/h3,8-15,20-21,33H,4-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIFQUJDZSAFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=C(C=CC(=C2)C3=CC=NC=C3)OC)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClF2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


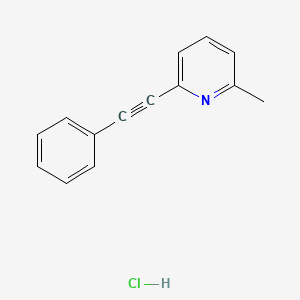

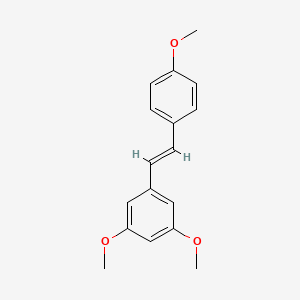
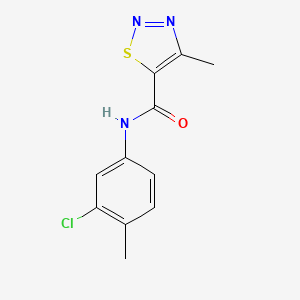
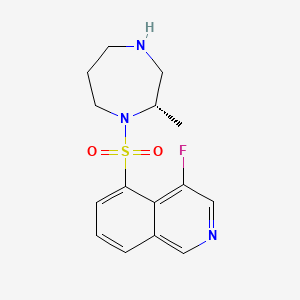
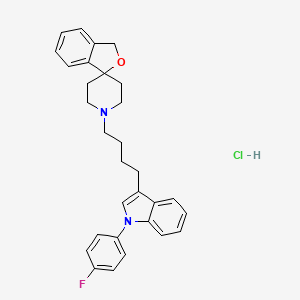
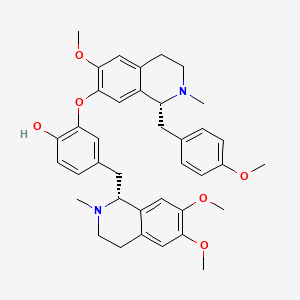
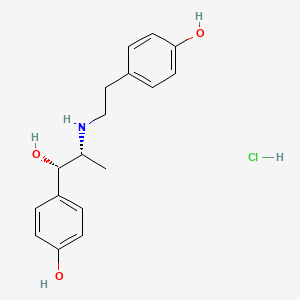

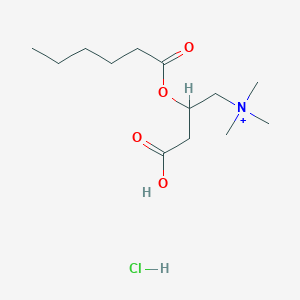
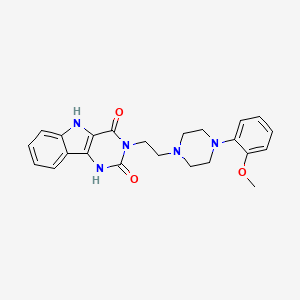
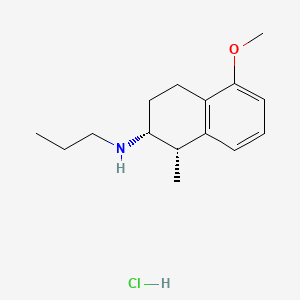
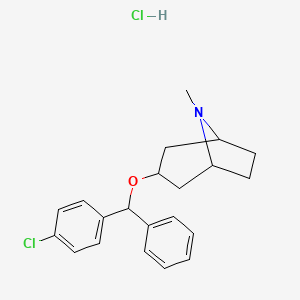
![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
